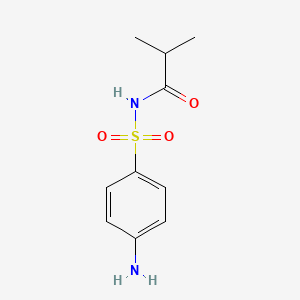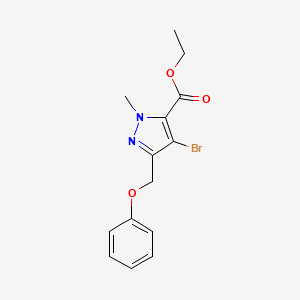
Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, a phenoxymethyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of 1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The exact pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Ethyl 4-bromo-1-methyl-3-(methoxymethyl)-1H-pyrazole-5-carboxylate
- Ethyl 4-bromo-1-methyl-3-(chloromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-bromo-1-methyl-3-(phenoxymethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the phenoxymethyl group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H15BrN2O3 |
|---|---|
Molekulargewicht |
339.18 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-methyl-5-(phenoxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-19-14(18)13-12(15)11(16-17(13)2)9-20-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
NEISPEROXUIDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1C)COC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

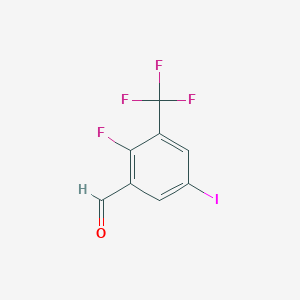
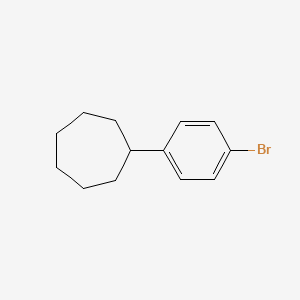
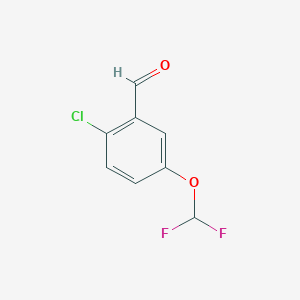
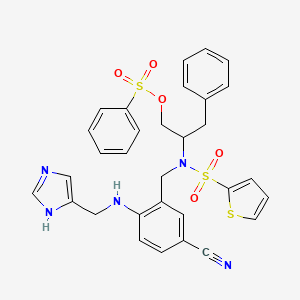
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
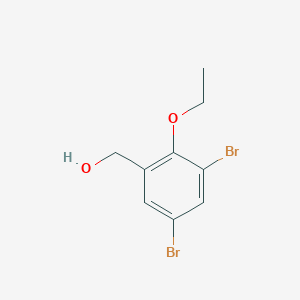
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
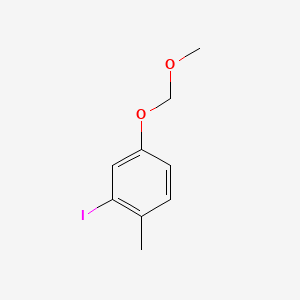
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
